molecular formula C17H15ClN4O2S B7518585 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-4-(thiophene-2-carbonyl)piperazine

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-4-(thiophene-2-carbonyl)piperazine

Cat. No.: B7518585
M. Wt: 374.8 g/mol
InChI Key: QNKUGJRMUKHTRJ-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-4-(thiophene-2-carbonyl)piperazine is a heterocyclic compound that contains a piperazine ring, a thiophene ring, and an oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-4-(thiophene-2-carbonyl)piperazine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under cyclization conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride.

    Formation of the piperazine ring: The final step involves the reaction of the intermediate with piperazine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-4-(thiophene-2-carbonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-4-(thiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.

    Thiophene derivatives: Compounds containing the thiophene ring also exhibit diverse biological activities.

Uniqueness

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-4-(thiophene-2-carbonyl)piperazine is unique due to the combination of the oxadiazole, thiophene, and piperazine rings in its structure. This combination imparts specific chemical and biological properties that are not found in other compounds with only one or two of these rings.

Properties

IUPAC Name

[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c18-13-5-3-12(4-6-13)15-19-17(24-20-15)22-9-7-21(8-10-22)16(23)14-2-1-11-25-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKUGJRMUKHTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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